molecular formula C17H16N6O2 B2719186 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide CAS No. 1324679-02-8

3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Cat. No.: B2719186
CAS No.: 1324679-02-8
M. Wt: 336.355
InChI Key: MFPJFWTYIUNFEG-UHFFFAOYSA-N
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Description

3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Biological Activity

The compound 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a novel derivative belonging to the class of oxadiazole compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-tubercular therapies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
Chemical Formula C₁₃H₁₄N₄O₂
Molecular Weight 258.28 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar oxadiazole structures have shown efficacy against various cancer cell lines by targeting:

  • Histone Deacetylase (HDAC) : Oxadiazole derivatives have been reported to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Telomerase Activity : Some derivatives inhibit telomerase, an enzyme crucial for cancer cell immortality .

In particular, compounds structurally related to our target have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting a potential for similar activity against cancer cells .

Antitubercular Activity

The compound's structural features suggest potential antitubercular activity. Research on related oxadiazole derivatives has shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC90 values indicating their ability to inhibit bacterial growth effectively while displaying low cytotoxicity towards human cells .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The most active compounds showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 10.38 μM and increased apoptosis markers like p53 expression and caspase-3 cleavage .
  • Antitubercular Activity Assessment :
    • In another study focused on oxadiazole derivatives, several compounds were synthesized and tested against Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated IC50 values below 5 μM, indicating strong potential for further development into therapeutic agents .

Mechanistic Insights

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells:

  • Molecular Docking Studies : These studies reveal that oxadiazole compounds can form stable interactions with target proteins such as HDAC and telomerase. The binding affinity and specificity are influenced by the substituents on the oxadiazole ring .

Properties

IUPAC Name

N-(4-methylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-3-5-13(6-4-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJFWTYIUNFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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